4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine
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Overview
Description
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a complex organic compound that features multiple heterocyclic rings
Mechanism of Action
Target of Action
It’s worth noting that compounds containing an imidazole moiety, like this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, depending on the specific derivative and its target .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been known to exhibit various effects at the molecular and cellular level, depending on the specific derivative and its target .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Given the broad range of activities associated with imidazole-containing compounds, it is likely that this compound could influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given the known properties of imidazole-containing compounds, it is likely that this compound exerts its effects at the molecular level through a variety of mechanisms . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: An intermediate used in the synthesis of therapeutic agents.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is unique due to its multi-functional heterocyclic structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O/c31-22(29-12-10-28(11-13-29)19-6-2-3-7-23-19)18-15-30(17-26-18)21-14-20(24-16-25-21)27-8-4-1-5-9-27/h2-3,6-7,14-17H,1,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSDBUAKQALLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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